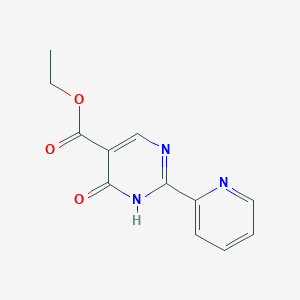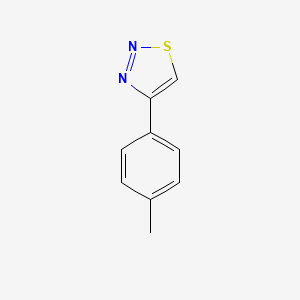
Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate, also known as 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylic acid ethyl ester, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 197-199°C, and is soluble in water and organic solvents. This compound is used as a starting material for the synthesis of various organic molecules, and has been studied for its potential applications in drug development.
科学研究应用
Ethyl Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate(2-pyridinyl)-5-pyrimidinecarboxylate has a wide range of applications in scientific research. It has been used in the synthesis of various organic molecules, including biologically active compounds such as quinolones and pyrimidines. It has also been studied for its potential applications in drug development, and has been used in the synthesis of compounds with potential anti-cancer and anti-inflammatory activities.
作用机制
Target of Action
Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate (also known by its CAS number 60060-10-8) is a small molecule with investigational properties Unfortunately, the primary targets of this compound have not been well-characterized
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence drug efficacy and stability. Researchers would need to investigate how external conditions impact the compound’s action.
实验室实验的优点和局限性
The main advantage of using ethyl Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate(2-pyridinyl)-5-pyrimidinecarboxylate in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to its use in laboratory experiments. For example, the compound is not very stable and can be easily degraded if exposed to light or heat.
未来方向
There are a number of potential future directions for the use of ethyl Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate(2-pyridinyl)-5-pyrimidinecarboxylate. These include further research into its mechanism of action, its potential applications in drug development, and its potential use as an anti-cancer and anti-inflammatory agent. Additionally, further research could be conducted into its potential use as an antioxidant, or its potential use as an antibacterial agent. Finally, further research could be conducted into its potential use as a starting material for the synthesis of other organic molecules.
合成方法
The synthesis of ethyl Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate(2-pyridinyl)-5-pyrimidinecarboxylate involves the reaction of this compound(2-pyridinyl)-5-pyrimidinecarboxylic acid with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction yields ethyl this compound(2-pyridinyl)-5-pyrimidinecarboxylate as a white crystalline solid.
生化分析
Biochemical Properties
Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions suggest that this compound may have anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, influencing signal transduction pathways and modulating cellular responses.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, such as the MAPK and NF-κB pathways, which are crucial for regulating inflammation and immune responses . Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the metabolic flux of key metabolites, impacting energy production and biosynthetic processes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific active sites on enzymes, leading to inhibition or activation of their catalytic activities. For example, it inhibits COX and LOX enzymes by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, such as cytochrome P450, which convert it into various metabolites . These metabolites can further interact with other metabolic pathways, influencing the levels of key metabolites and altering metabolic flux. Additionally, this compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle, impacting cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed to various tissues, including the liver, kidneys, and brain . The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular processes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
ethyl 6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12(17)8-7-14-10(15-11(8)16)9-5-3-4-6-13-9/h3-7H,2H2,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPXJFJTKJTIFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372585 |
Source


|
| Record name | Ethyl 6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60060-10-8 |
Source


|
| Record name | Ethyl 6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea](/img/structure/B1302413.png)



![1-Thia-4-azaspiro[4.4]nonan-3-one](/img/structure/B1302426.png)

![5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1302429.png)

![methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1302431.png)
![8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1302432.png)
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1302433.png)
![Thieno[3,2-b]thiophene-2-carbohydrazide](/img/structure/B1302434.png)
